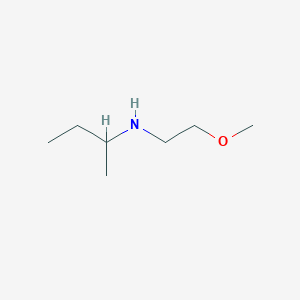

(butan-2-yl)(2-methoxyethyl)amine

Description

BenchChem offers high-quality (butan-2-yl)(2-methoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (butan-2-yl)(2-methoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-7(2)8-5-6-9-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFXGWKIOJCARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(butan-2-yl)(2-methoxyethyl)amine chemical structure and properties

Structural Characterization, Synthesis, and Physicochemical Profiling[1][2]

Executive Summary

(Butan-2-yl)(2-methoxyethyl)amine (CAS: 1019499-98-9), also known as N-(2-methoxyethyl)butan-2-amine, is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity (LogP) and solubility in drug candidates.[1][2][3][4] Its structure combines a chiral sec-butyl lipophilic anchor with a polar, hemilabile 2-methoxyethyl "tail."[1][2] This specific motif is valuable in fragment-based drug discovery (FBDD) for targeting solvent-exposed pockets in kinases and GPCRs, where the ether oxygen can engage in weak hydrogen bonding or water-bridging interactions.[1][2]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthetic protocols, and handling requirements for research applications.[2]

Chemical Identity & Stereochemistry[1][2][3]

The molecule features a single stereogenic center at the C2 position of the butyl chain.[1][2][3] While often supplied as a racemate for initial screening, enantiopure synthesis is critical for late-stage lead optimization.[1][2]

| Parameter | Detail |

| IUPAC Name | N-(2-methoxyethyl)butan-2-amine |

| CAS Number | 1019499-98-9 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| SMILES | CCC(C)NCCOC |

| InChI Key | BXFXGWKIOJCARL-UHFFFAOYSA-N |

| Chirality | Contains one chiral center (R/S enantiomers possible) |

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for missing experimental endpoints.

| Property | Value / Range | Significance |

| Physical State | Colorless to pale yellow liquid | Standard state at STP.[1][2] |

| Boiling Point | 145°C - 150°C (Predicted at 760 mmHg) | Volatile; requires careful rotary evaporation.[1][2] |

| Density | 0.86 ± 0.05 g/cm³ | Less dense than water; floats during extraction.[2] |

| pKa (Conjugate Acid) | ~10.2 (Predicted) | Typical for dialkylamines; protonated at physiological pH.[2] |

| LogP | ~0.95 | Moderate lipophilicity; good membrane permeability.[2] |

| Polar Surface Area (PSA) | 21.26 Ų | Low PSA suggests excellent blood-brain barrier (BBB) penetration potential.[1][2] |

| Solubility | Miscible in EtOH, DMSO, DCM, CHCl₃ | High organic solubility; moderate water solubility due to ether oxygen.[2] |

Synthetic Methodology: Reductive Amination[1][2][5][6][7]

While alkylation (using 2-methoxyethyl bromide) is possible, it is prone to over-alkylation (quaternization).[1][2] The industry-standard route for high-purity synthesis is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] This method is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.[1][2]

Reaction Scheme

The synthesis involves the condensation of 2-butanone (methyl ethyl ketone) with 2-methoxyethylamine to form an intermediate imine/hemiaminal, which is reduced in situ.[1][2]

Detailed Protocol

Reagents:

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1][2]

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-butanone (10 mmol) and 2-methoxyethylamine (11 mmol) in anhydrous DCE (30 mL).

-

Acid Activation: Add Glacial Acetic Acid (10 mmol). The acid catalyzes imine formation and buffers the basicity of the amine.[1][2] Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control mild exotherm and hydrogen evolution.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.[1][2]

-

Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and pH is >8.

-

Workup:

-

Purification: Filter and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or distill (if scale >5g).

Process Logic & Workflow Diagram

Figure 1: Step-wise logic flow for the reductive amination synthesis of (butan-2-yl)(2-methoxyethyl)amine.

Analytical Characterization

Researchers should validate the structure using ¹H NMR and MS.[1][2] Below are the expected spectral features based on the structure.

¹H NMR (400 MHz, CDCl₃) Expectations:

-

δ 0.90 (t, 3H): Terminal methyl of the butyl chain.[2]

-

δ 1.05 (d, 3H): Methyl doublet adjacent to the chiral center (C1 of butyl).[2]

-

δ 1.30–1.50 (m, 2H): Methylene protons of the butyl chain.[2]

-

δ 2.55 (m, 1H): Methine proton at the chiral center (CH-N).[2]

-

δ 2.75 (t, 2H): Methylene protons of the ethyl chain adjacent to Nitrogen (-NH-CH₂-).[1][2]

-

δ 3.48 (t, 2H): Methylene protons adjacent to Oxygen (-CH₂-O-).[1][2]

Mass Spectrometry (ESI+):

-

[M+H]⁺: 132.2 m/z.[2]

Handling & Safety (GHS Classification)

As a secondary amine, this compound presents specific hazards. Standard Operating Procedures (SOPs) must account for corrosivity and flammability.[2]

| Hazard Class | Signal Word | Hazard Statement |

| Flammable Liquid | DANGER | H226: Flammable liquid and vapor.[1][2] |

| Skin Corrosion | DANGER | H314: Causes severe skin burns and eye damage.[2] |

| Acute Toxicity | WARNING | H302: Harmful if swallowed.[2][6] |

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Amines absorb CO₂ from the air to form carbamates; seal tightly.[1][2]

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Reductive Amination)

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

-

Common Organic Chemistry.[1][2] (2023).[2][3] Reductive Amination: Standard Conditions. Retrieved from

-

-

Safety & Handling

-

PubChem. (2024).[2] 2-Methoxyethylamine Safety Data (Analogous Structure). Retrieved from

-

Sources

- 1. CAS 7713-69-1: N-Methyl-2-butanamine | CymitQuimica [cymitquimica.com]

- 2. N-(2-Methoxyethyl)butan-2-amine | 1019499-98-9 [sigmaaldrich.com]

- 3. Buy (butan-2-yl)(2-methoxyethyl)amine | 1019499-98-9 [smolecule.com]

- 4. bldpharm.com.tr [bldpharm.com.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts via Reaction of (Butan-2-yl)(2-methoxyethyl)amine with Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The N-alkylation of secondary amines with alkyl halides is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to tertiary amines and quaternary ammonium salts. These product classes are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as cationic surfactants, phase-transfer catalysts, and antimicrobial agents. This document provides a detailed technical guide for the reaction of a specific secondary amine, (butan-2-yl)(2-methoxyethyl)amine, with various alkyl halides.

(Butan-2-yl)(2-methoxyethyl)amine is a secondary amine featuring a chiral, sterically demanding butan-2-yl group and a coordinating methoxyethyl moiety.[1] These structural features present unique considerations in its alkylation reactions, influencing reaction kinetics, and potentially, product distributions. Understanding these nuances is critical for the strategic design and synthesis of novel molecular entities for pharmaceutical and research applications. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the influence of substrate and reaction parameters on the synthesis of the corresponding tertiary amines and quaternary ammonium salts.

Reaction Mechanism and Stereochemical Considerations

The reaction of (butan-2-yl)(2-methoxyethyl)amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The initial product of this reaction is a tertiary ammonium salt. In the presence of a base, this salt is deprotonated to yield the free tertiary amine. However, a common and often desired subsequent reaction is a second alkylation of the newly formed tertiary amine. This second SN2 reaction leads to the formation of a quaternary ammonium salt.

Figure 1: General workflow for the N-alkylation of (butan-2-yl)(2-methoxyethyl)amine.

Stereochemistry: The butan-2-yl group contains a stereocenter. As the SN2 reaction at the nitrogen atom does not involve breaking any bonds at this chiral center, the stereochemical integrity of the butan-2-yl group is expected to be retained throughout the reaction sequence.

Steric Hindrance: The secondary butyl group is known to exert more steric hindrance than a primary alkyl group.[2][3][4] This steric bulk can decrease the nucleophilicity of the amine, potentially leading to slower reaction rates compared to less hindered secondary amines. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary to achieve complete conversion.

Influence of the Methoxyethyl Group: The ether linkage in the 2-methoxyethyl group is generally unreactive towards alkyl halides under standard N-alkylation conditions. However, the oxygen atom can potentially act as a Lewis base and interact with solvents or cations, which might subtly influence the reaction environment. Under harsh, forcing conditions, cleavage of the ether is a possible side reaction, though this is not typically observed in standard N-alkylation protocols.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of a tertiary amine and a quaternary ammonium salt from (butan-2-yl)(2-methoxyethyl)amine. Optimization of reaction conditions may be necessary for specific alkyl halides and desired outcomes.

Protocol 1: Synthesis of a Tertiary Amine - N-benzyl-(butan-2-yl)(2-methoxyethyl)amine

This protocol describes the mono-alkylation of (butan-2-yl)(2-methoxyethyl)amine with benzyl bromide.

Materials:

-

(Butan-2-yl)(2-methoxyethyl)amine

-

Benzyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (butan-2-yl)(2-methoxyethyl)amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Quaternary Ammonium Salt - (Butan-2-yl)(2-methoxyethyl)dimethylammonium iodide

This protocol details the exhaustive methylation of (butan-2-yl)(2-methoxyethyl)amine to form the corresponding quaternary ammonium salt.

Materials:

-

(Butan-2-yl)(2-methoxyethyl)amine

-

Iodomethane (CH3I)

-

Sodium bicarbonate (NaHCO3)

-

Acetone, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve (butan-2-yl)(2-methoxyethyl)amine (1.0 eq) and sodium bicarbonate (3.0 eq) in anhydrous acetone.

-

Cool the mixture in an ice bath.

-

Add iodomethane (2.5 eq) dropwise to the stirring mixture. Caution: Iodomethane is toxic and volatile; handle in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a precipitate is expected.

-

Monitor the reaction for the disappearance of the starting material and tertiary amine intermediate by TLC or LC-MS.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the quaternary ammonium salt completely.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the purified quaternary ammonium iodide salt.

Figure 2: Experimental workflows for tertiary amine and quaternary ammonium salt synthesis.

Data Presentation: Representative Reaction Outcomes

The following table presents hypothetical yet representative data for the alkylation of (butan-2-yl)(2-methoxyethyl)amine with various alkyl halides, based on general principles of SN2 reactions. Actual yields may vary depending on the precise reaction conditions and scale.

| Entry | Alkyl Halide | Product Type | Expected Yield (%) | Key Considerations |

| 1 | Methyl Iodide | Quaternary Salt | >90 | Highly reactive, favors exhaustive alkylation. |

| 2 | Ethyl Bromide | Tertiary Amine/Quaternary Salt Mix | 60-80 | Over-alkylation is common. Stoichiometry control is crucial for selectivity. |

| 3 | Benzyl Bromide | Tertiary Amine | 70-90 | Reactive alkyl halide, good yields for mono-alkylation with controlled stoichiometry. |

| 4 | Isopropyl Bromide | Tertiary Amine | 20-40 | Secondary alkyl halide, significant steric hindrance leads to lower yields. Elimination (E2) is a major side reaction. |

| 5 | tert-Butyl Bromide | No Reaction | <5 | Tertiary alkyl halide, elimination is the exclusive pathway. |

Applications in Drug Development

Quaternary ammonium salts derived from complex amines are valuable in pharmaceutical sciences. Their permanent positive charge can enhance interactions with biological targets, improve water solubility, and impart antimicrobial properties.[1] For instance, quaternization can be a key step in the synthesis of novel ionic liquids with potential as drug delivery vehicles or active pharmaceutical ingredients (APIs). The specific structure of the (butan-2-yl)(2-methoxyethyl)amine-derived quaternary salts, with its chiral center and ether linkage, offers a unique scaffold for exploring structure-activity relationships in drug discovery programs.

Conclusion

The reaction of (butan-2-yl)(2-methoxyethyl)amine with alkyl halides provides a versatile platform for the synthesis of novel tertiary amines and quaternary ammonium salts. While the steric hindrance of the butan-2-yl group may necessitate more vigorous reaction conditions, the fundamental SN2 pathway allows for predictable product formation. Careful control of stoichiometry and reaction parameters is essential to achieve the desired level of alkylation. The protocols and considerations outlined in this application note serve as a valuable resource for researchers engaged in the synthesis of complex amine derivatives for applications in drug development and beyond.

References

-

A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate. [Link]

-

Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Royal Society of Chemistry. [Link]

-

Amine alkylation. Wikipedia. [Link]

-

Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Center for Biotechnology Information. [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

-

Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Link]

-

Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Chemistry Europe. [Link]

- New quaternization method.

-

Calorimetric study of isomeric and steric effects amine-alcohol interactions. Indian Academy of Sciences. [Link]

-

Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. National Center for Biotechnology Information. [Link]

-

Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

-

Butyl group. Wikipedia. [Link]

Sources

- 1. Buy (butan-2-yl)(2-methoxyethyl)amine | 1019499-98-9 [smolecule.com]

- 2. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyl group - Wikipedia [en.wikipedia.org]

preparation of amides using (butan-2-yl)(2-methoxyethyl)amine

An Application Guide to the Synthesis of N-(Butan-2-yl)-N-(2-methoxyethyl)amides

Abstract

The amide bond is a cornerstone of modern chemical and pharmaceutical sciences, integral to the structure of countless bioactive molecules. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation of tertiary amides utilizing the secondary amine, (butan-2-yl)(2-methoxyethyl)amine. This amine possesses unique structural features, including a chiral sec-butyl group and a flexible methoxyethyl chain, which can impart specific physicochemical properties to the final amide products. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering two robust, field-proven protocols for amide bond formation: the classic Schotten-Baumann reaction with acyl chlorides and the widely-used carbodiimide-mediated coupling with carboxylic acids. Each protocol is supported by mechanistic diagrams, step-by-step instructions, and insights into experimental design and troubleshooting, ensuring scientific integrity and reproducibility.

Physicochemical Profile: (butan-2-yl)(2-methoxyethyl)amine

A thorough understanding of the starting amine is critical for experimental design. (Butan-2-yl)(2-methoxyethyl)amine is a secondary amine featuring a stereogenic center, which makes the resulting amide products chiral.[1] Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(2-methoxyethyl)butan-2-amine | [1] |

| CAS Number | 1019499-98-9 | [1] |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| Structure | ||

| Key Features | Secondary amine, Chiral center, Ether linkage | [1] |

Foundational Principles of Amide Synthesis with Secondary Amines

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is due to a competing acid-base reaction that rapidly forms a stable ammonium carboxylate salt, rendering the amine non-nucleophilic and the carboxylate non-electrophilic.[3][4] Therefore, successful amide synthesis necessitates the "activation" of the carboxylic acid to enhance its electrophilicity. This guide focuses on two premier strategies for this activation.

-

Conversion to Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5] These acyl chlorides are powerful electrophiles that react readily with nucleophilic amines.[4][6]

-

In Situ Activation with Coupling Reagents: This is the most common strategy in modern drug discovery.[7] Reagents known as coupling agents activate the carboxylic acid directly in the reaction vessel. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a prominent class of such reagents.[3][4][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3][8]

Protocol 1: Acylation via the Schotten-Baumann Reaction

This method is ideal for its high reactivity and straightforward execution when the corresponding acyl chloride is stable and commercially available or easily synthesized. The reaction is often exothermic and proceeds rapidly.[6][] A non-nucleophilic organic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, eliminating the chloride leaving group.[6]

Caption: Mechanism of amide formation via acyl chloride.

Detailed Experimental Protocol

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the acyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Amine Addition: To a separate flask, dissolve (butan-2-yl)(2-methoxyethyl)amine (1.05 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.5 equiv) in anhydrous DCM.

-

Reaction Initiation: Cool the acyl chloride solution to 0 °C in an ice bath.[6] Add the amine/base solution dropwise to the stirring acyl chloride solution over 15-20 minutes. The reaction can be exothermic.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[6]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[6]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data (Hypothetical)

Reaction of benzoyl chloride with (butan-2-yl)(2-methoxyethyl)amine.

| Parameter | Value |

| Product Name | N-(butan-2-yl)-N-(2-methoxyethyl)benzamide |

| Expected Mass (M+H)⁺ | 236.16 g/mol |

| Typical Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| Purification Eluent | 20-40% Ethyl Acetate in Hexanes |

Protocol 2: EDC-Mediated Amide Coupling

This is one of the most versatile and widely used methods, especially in medicinal chemistry, as it starts directly from the carboxylic acid and avoids the need to handle harsh reagents like thionyl chloride.[7] EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification.[8]

Reaction Mechanism

The carboxylic acid adds across one of the C=N bonds of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent that is readily attacked by the amine to form the amide bond and the soluble N,N'-disubstituted urea byproduct.

Caption: EDC-mediated activation and amidation workflow.

Detailed Experimental Protocol

-

Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), (butan-2-yl)(2-methoxyethyl)amine (1.1 equiv), and a base such as DIEA (1.5-2.0 equiv, if the amine is used as a salt) in an anhydrous solvent like DCM or N,N-Dimethylformamide (DMF).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv) to the solution portion-wise. Optional but recommended: For sterically hindered substrates or to minimize racemization of chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) can be added along with EDC.[4][7]

-

Reaction: Stir the mixture at room temperature for 4-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up (DCM): If using DCM, dilute the reaction mixture with more DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Work-up (DMF): If using DMF, dilute the reaction with ethyl acetate and wash multiple times with water and then brine to remove DMF and the urea byproduct.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material via flash column chromatography.

Representative Data (Hypothetical)

Reaction of 4-fluorobenzoic acid with (butan-2-yl)(2-methoxyethyl)amine.

| Parameter | Value |

| Product Name | N-(butan-2-yl)-4-fluoro-N-(2-methoxyethyl)benzamide |

| Expected Mass (M+H)⁺ | 254.15 g/mol |

| Typical Yield | 70-90% |

| Appearance | White to off-white solid |

| Purification Eluent | 30-50% Ethyl Acetate in Hexanes |

General Purification and Analysis Workflow

Regardless of the synthetic method, the final steps of isolation and characterization are crucial for ensuring the quality of the prepared amide.

Caption: General workflow from reaction completion to final product.

Troubleshooting and Key Insights

-

Low Yield (Acyl Chloride Method): The primary cause is often the hydrolysis of the highly moisture-sensitive acyl chloride.[6] Ensure all glassware is oven-dried and solvents are anhydrous.

-

Low Yield (EDC Method): Incomplete activation or formation of a stable N-acylurea side product can be problematic.[10] The addition of HOBt or HOAt often mitigates this by trapping the O-acylisourea intermediate as a more stable active ester.[7]

-

Steric Hindrance: As a secondary amine, (butan-2-yl)(2-methoxyethyl)amine is more sterically hindered than a primary amine. For reactions with bulky carboxylic acids or acyl chlorides, longer reaction times or gentle heating (40-50 °C) may be required. More potent coupling reagents like HATU may also be considered for particularly challenging couplings.[3][7]

-

Purification: Tertiary amides are generally stable on silica gel. However, if the product is very sensitive, a plug of silica with rapid elution or purification via recrystallization are viable alternatives.[11]

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(16), 4094–4099*. [Link]

-

Kandepi, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(1), 516-519. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(27), 4733-4736. [Link]

-

King, A. O., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6430–6434*. [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6779–6784*. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6779-6784*. [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]

-

ResearchGate. (n.d.). Synthesis of secondary amides from styrene and amines. ResearchGate. [Link]

-

Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(16), 4094-4099*. [Link]

-

Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8176-8197*. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631*. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. [Link]

-

Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. Reddit. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

Sources

- 1. Buy (butan-2-yl)(2-methoxyethyl)amine | 1019499-98-9 [smolecule.com]

- 2. Butan-2-yl(2-methoxyethyl)amine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Lab Reporter [fishersci.se]

- 4. Lab Reporter [fishersci.co.uk]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Strategic N-Alkylation of (butan-2-yl)(2-methoxyethyl)amine: A Guide to Synthesis, Purification, and Characterization

An Application Note and Protocol for Researchers

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of tertiary amines that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the general procedures for the alkylation of (butan-2-yl)(2-methoxyethyl)amine, a representative secondary amine. We delve into the mechanistic rationale behind key synthetic strategies, including classical direct alkylation and modern reductive amination. Detailed, field-tested protocols are presented, alongside robust methods for purification and in-depth structural characterization. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully synthesize and validate novel tertiary amine derivatives.

Part 1: Foundational Principles and Strategic Selection

The nitrogen atom in (butan-2-yl)(2-methoxyethyl)amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with various electrophiles.[1] The choice of alkylation strategy is paramount and is dictated by the nature of the alkylating agent, the desired product structure, and the need to control selectivity. The primary challenge in the alkylation of secondary amines is preventing the over-alkylation of the more nucleophilic tertiary amine product to form a quaternary ammonium salt.[2]

Mechanistic Overview of Key Alkylation Strategies

-

Direct Alkylation via Sₙ2 Reaction: This is the most classical approach, involving the reaction of the amine with an alkyl halide (or sulfonate). The amine's lone pair directly displaces a leaving group on an electrophilic carbon. To mitigate the risk of over-alkylation, this reaction is often performed in the presence of a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), which can neutralize the ammonium salt formed during the reaction without competing as a nucleophile.[3]

-

Reductive Amination: A highly versatile and widely employed method for forming tertiary amines, this reaction proceeds by condensing the secondary amine with an aldehyde or ketone to form an intermediate iminium ion.[4] This electrophilic species is then reduced in situ by a mild reducing agent to yield the tertiary amine.[5] This one-pot procedure is highly efficient and generally avoids the problem of over-alkylation, making it a preferred method in many synthetic campaigns.[6] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5]

-

Michael (Conjugate) Addition: When the target substructure is an ethyl group bearing an electron-withdrawing group, Michael addition is the ideal strategy. The amine adds to the β-carbon of an α,β-unsaturated carbonyl, nitrile, or nitro compound.[7][8] This reaction is highly efficient and atom-economical for creating specific 1,4-adducts.

Decision Framework for Selecting an Alkylation Method

The choice of methodology is critical for synthetic success. The following decision tree, rendered in Graphviz, provides a logical framework for selecting the appropriate alkylation strategy based on the desired R-group to be introduced.

Caption: Decision tree for selecting the optimal alkylation strategy.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the alkylation of (butan-2-yl)(2-methoxyethyl)amine using two distinct and reliable methods.

Protocol 1: Synthesis of N-benzyl-(butan-2-yl)(2-methoxyethyl)amine via Direct Alkylation

This protocol describes the direct N-alkylation using benzyl bromide as the electrophile and Hünig's base to control selectivity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (butan-2-yl)(2-methoxyethyl)amine | ≥98% | e.g., Smolecule[9] | Starting secondary amine |

| Benzyl Bromide | ≥98% | e.g., Sigma-Aldrich | Alkylating agent |

| N,N-Diisopropylethylamine (Hünig's base) | ≥99% | e.g., Sigma-Aldrich | Non-nucleophilic base |

| Acetonitrile (MeCN) | Anhydrous | e.g., Fisher Scientific[10] | Reaction solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent |

| Saturated aq. NaHCO₃ | - | - | Aqueous wash |

| Brine | - | - | Aqueous wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

| Round-bottom flask, magnetic stirrer, condenser | - | - | Standard glassware |

Experimental Procedure

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (butan-2-yl)(2-methoxyethyl)amine (1.31 g, 10.0 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Dissolve the amine in 30 mL of anhydrous acetonitrile. Add N,N-diisopropylethylamine (2.6 mL, 1.94 g, 15.0 mmol, 1.5 equiv.).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 equiv.) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting amine should be consumed and a new, less polar spot corresponding to the product should appear.

-

Work-up: After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous NaHCO₃ and 1 x 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel.[3] (Note: To improve chromatography of amines, the silica can be pre-treated with triethylamine, or a small percentage (0.5-1%) of triethylamine can be added to the eluent system).[11]

Protocol 2: Synthesis of (Butan-2-yl)(2-methoxyethyl)(propyl)amine via Reductive Amination

This protocol details the synthesis of a tertiary amine using propionaldehyde and a mild reducing agent, sodium triacetoxyborohydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (butan-2-yl)(2-methoxyethyl)amine | ≥98% | e.g., Smolecule[9] | Starting secondary amine |

| Propionaldehyde | ≥97% | e.g., Sigma-Aldrich | Aldehyde |

| Sodium Triacetoxyborohydride | 97% | e.g., Sigma-Aldrich | Reducing agent |

| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Reaction solvent |

| Acetic Acid | Glacial | - | Catalyst for iminium formation |

| Saturated aq. NaHCO₃ | - | - | Aqueous wash for work-up |

| Brine | - | - | Aqueous wash |

| Anhydrous Na₂SO₄ | - | - | Drying agent |

Experimental Workflow

Caption: Step-by-step workflow for the reductive amination protocol.

Part 3: Product Purification and Characterization

Successful synthesis must be followed by rigorous purification and characterization to validate the structure and purity of the final compound.

Purification Strategies

-

Chromatography: Flash column chromatography is the most common method. Due to the basic nature of amines, they can exhibit tailing on standard acidic silica gel.[11] This can be overcome by using amine-functionalized silica or by adding a small amount of a volatile amine like triethylamine to the mobile phase.[11]

-

Acid-Base Extraction: For crude mixtures, an acid-base extraction can be effective. The tertiary amine product can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) and the pure amine is re-extracted into an organic solvent.[12]

Spectroscopic Characterization

Confirming the successful conversion of the secondary amine to the tertiary amine is readily achieved by comparing the spectroscopic data of the starting material and the product.

Expected Spectroscopic Shifts

| Technique | (butan-2-yl)(2-methoxyethyl)amine (Start) | Tertiary Amine Product (End) | Rationale for Change |

| IR Spectroscopy | Broad N-H stretch ~3300-3400 cm⁻¹[13] | N-H stretch is absent[13][14] | The N-H bond has been replaced by an N-C bond. |

| ¹H NMR | Broad singlet for N-H proton, ~1-3 ppm.[13] | N-H proton signal is absent.[13] | The N-H proton is no longer present. |

| Protons on carbons α to nitrogen appear ~2.5-3.0 ppm. | New signals for the added alkyl group appear. Protons on carbons α to the tertiary nitrogen may shift slightly. | Introduction of the new alkyl group. | |

| ¹³C NMR | Signals for carbons α to the nitrogen. | Signals for carbons in the new alkyl group. Carbons α to the nitrogen will experience a shift. | Change in the electronic environment around the nitrogen atom. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 131. | Molecular ion peak corresponding to the new molecular weight (e.g., 221 for benzylated product). | The mass has increased by the mass of the added alkyl group minus one hydrogen. |

Part 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive alkylating agent.2. Insufficient temperature (Direct Alkylation).3. Deactivated reducing agent (Reductive Amination).4. Insufficient reaction time. | 1. Use a fresh bottle or purified reagent.2. Increase reaction temperature in increments.3. Use a fresh bottle of the reducing agent.4. Extend reaction time, monitoring by TLC. |

| Over-alkylation (Quaternary Salt Formation) | 1. Reaction temperature is too high.2. Use of a nucleophilic base (e.g., Et₃N) in direct alkylation.3. Product amine is significantly more reactive than starting amine. | 1. Lower the reaction temperature.2. Switch to a non-nucleophilic, hindered base like Hünig's base.[3]3. Ensure no more than 1.1 equiv. of alkylating agent is used. Consider reductive amination instead.[2] |

| Complex Mixture of Products | 1. Side reactions of the alkylating agent (e.g., elimination).2. Impurities in starting materials. | 1. Use milder conditions. For alkyl halides, consider switching from bromide to chloride.2. Purify starting materials before the reaction. |

| Difficulty in Purification | 1. Product is co-eluting with starting material.2. Tailing on silica gel column. | 1. Optimize the solvent system for TLC to achieve better separation before scaling to a column.2. Add 0.5-1% triethylamine to the eluent or use deactivated/amine-functionalized silica.[11] |

Part 5: References

-

Bhattacharya, A., & Ghorai, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 580-584. [Link]

-

Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Angewandte Chemie International Edition, 50(5), 1115-1118. [Link]

-

Bhattacharya, A., & Ghorai, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

-

Twilton, J., Le, C., & MacMillan, D. W. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(8), 754-760. [Link]

-

Wang, C., Li, P., & Wang, L. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(25), 3109-3112. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Fiveable. (2025). Spectroscopy of Amines. Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Synthesis of Amines by Alkylation. Retrieved from [Link]

-

SlidePlayer. (2011). Structural analysis of amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

ResearchGate. (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

-

LibreTexts Chemistry. (2015). Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of Amines. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tminehan.com [tminehan.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Buy (butan-2-yl)(2-methoxyethyl)amine | 1019499-98-9 [smolecule.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. biotage.com [biotage.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fiveable.me [fiveable.me]

- 14. projectguru.in [projectguru.in]

Application Notes and Protocols: Exploring (butan-2-yl)(2-methoxyethyl)amine in Microwave-Assisted Synthesis

Introduction: Unlocking New Reactivity with a Novel N,O-Bidentate Ligand

In the fast-paced world of drug discovery and development, the ability to rapidly synthesize and diversify molecular scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often improving yields and product purity.[1][2][3] Central to many of the most powerful transformations in modern synthetic chemistry is the use of transition metal catalysts, whose reactivity and selectivity are exquisitely controlled by the ligands that surround them.

This application note introduces (butan-2-yl)(2-methoxyethyl)amine , a structurally unique secondary amine featuring both a nitrogen and an ether oxygen, as a potential N,O-bidentate ligand for transition metal catalysis. While specific applications of this particular amine in the literature are not yet documented, its molecular architecture presents a compelling opportunity for researchers to explore new catalytic activities. The presence of two potential coordination sites—a soft nitrogen donor and a hard oxygen donor—within a flexible ethyl backbone suggests its potential to form stable chelate complexes with transition metals like palladium and copper. Such chelation can stabilize the catalytic species, modulate its electronic properties, and influence the regioselectivity of a reaction.

This guide will provide a framework for evaluating (butan-2-yl)(2-methoxyethyl)amine as a novel ligand in two key areas of microwave-assisted synthesis: Palladium-catalyzed cross-coupling and C-H functionalization. We will delve into the principles of microwave chemistry, propose detailed screening protocols, and offer insights into the potential mechanistic implications.

The Power of Microwave-Assisted Synthesis

Conventional heating methods transfer energy to a reaction mixture via conduction and convection, a relatively slow and inefficient process. Microwave irradiation, on the other hand, heats the reaction mixture volumetrically by directly coupling with polar molecules and ions in the solution.[4][5] This direct energy transfer leads to rapid and uniform heating, often resulting in "superheating" of solvents above their normal boiling points in sealed vessels.[1] The consequences for chemical synthesis are profound:

-

Drastic Reduction in Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[2][6]

-

Improved Yields and Purity: The rapid heating and short reaction times can minimize the formation of byproducts.[7]

-

Enhanced Reproducibility: Dedicated microwave reactors with precise temperature and pressure control ensure high reproducibility.[5]

-

Rapid Reaction Optimization: The speed of microwave synthesis allows for high-throughput screening of reaction conditions, catalysts, and ligands.

Safety in Microwave Chemistry: A Paramount Concern

The rapid heating and high pressures generated in microwave synthesis necessitate a strong emphasis on safety. Domestic microwave ovens should never be used for chemical synthesis. [8] They lack the necessary temperature and pressure controls, as well as safety features to contain a vessel failure. Always use a dedicated laboratory microwave reactor.[8]

Core Safety Protocols:

-

Use appropriate vessels: Only use microwave vials and caps specifically designed and certified by the manufacturer for the pressures and temperatures that will be reached.[8]

-

Never exceed the recommended volume: Overfilling a vial can lead to dangerous pressure buildup.

-

Be aware of your reagents: Understand the thermal stability of your substrates, reagents, and solvents. Many compounds can decompose at the high temperatures achieved in microwave synthesis.[8]

-

Ensure proper ventilation: All microwave synthesis should be conducted in a well-ventilated laboratory hood to avoid exposure to potentially toxic fumes.[8][9]

-

Allow for cooling: Always let the reaction vessel cool to a safe temperature (typically below 50 °C) before opening to release any residual pressure.

Application Area 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. The efficiency of these reactions is highly dependent on the choice of ligand. Bidentate ligands, including those with N,O-donors, can play a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[10][11]

Proposed Role of (butan-2-yl)(2-methoxyethyl)amine in Cross-Coupling

In a typical cross-coupling reaction, the ligand must support the oxidative addition, transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination steps. The N,O-bidentate nature of (butan-2-yl)(2-methoxyethyl)amine could offer several advantages:

-

Stabilization of the Active Catalyst: Chelation to the palladium center can prevent catalyst decomposition and aggregation.

-

Modulation of Reactivity: The combination of a neutral amine donor and a neutral ether donor can fine-tune the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination.

Below are detailed protocols for screening the efficacy of (butan-2-yl)(2-methoxyethyl)amine as a ligand in microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines the screening of (butan-2-yl)(2-methoxyethyl)amine in the coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:

Materials and Equipment:

-

Dedicated microwave synthesis reactor

-

Microwave reaction vials (10 mL) with stir bars

-

Aryl bromide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

(butan-2-yl)(2-methoxyethyl)amine (as the ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/H₂O mixture, DMF)

-

Internal standard for GC/LC-MS analysis (e.g., dodecane)

Experimental Workflow:

Ar-Br + R₂NH --[Pd catalyst, Ligand, Base, Microwave]--> Ar-NR₂

Caption: Potential mechanism for C-H activation.

Protocol 3: Screening for Microwave-Assisted C-H Olefination

This protocol provides a starting point for investigating the directing group potential of the (butan-2-yl)(2-methoxyethyl)amino moiety in a model C-H olefination reaction.

Substrate Synthesis: First, the directing group must be attached to a suitable arene. For example, through nucleophilic aromatic substitution on 2-fluorobenzonitrile.

Reaction Scheme:

Materials and Equipment:

-

Microwave synthesis reactor and vials

-

Substrate containing the (butan-2-yl)(2-methoxyethyl)amino directing group

-

Alkene (e.g., n-butyl acrylate)

-

Catalyst (e.g., [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂)

-

Additive/Base (e.g., AgSbF₆, KOAc)

-

Anhydrous solvent (e.g., t-amyl alcohol, DCE)

Step-by-Step Protocol:

-

To a 10 mL microwave vial containing a stir bar, add the catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025 mmol, 5 mol%).

-

Add the additive (e.g., KOAc, 1.0 mmol, 2.0 equiv).

-

Add the arene substrate functionalized with the directing group (0.5 mmol, 1.0 equiv).

-

Add the alkene (1.0 mmol, 2.0 equiv).

-

Add 2 mL of anhydrous t-amyl alcohol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

-

After cooling, the reaction mixture can be filtered through a short plug of silica gel and analyzed by LC-MS and NMR to identify products and determine conversion.

Conclusion and Future Outlook

While (butan-2-yl)(2-methoxyethyl)amine is not yet an established ligand in the field of microwave-assisted synthesis, its structural features suggest significant potential. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate its performance as both an ancillary ligand in cross-coupling reactions and as a directing group for C-H functionalization. The speed and efficiency of microwave synthesis make such screening endeavors practical and resource-efficient. The discovery of novel reactivity or selectivity with this ligand could lead to the development of new synthetic methodologies, further expanding the toolkit of professionals in drug discovery and chemical research.

References

-

N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. MDPI. Available at: [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

- Safety Tips - Green Chemistry in Teaching Labo. NJIT.

-

Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]

-

Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. PMC. Available at: [Link]

-

INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol. Available at: [Link]

-

Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. Available at: [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

-

A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available at: [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]

-

Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Nature Communications. Available at: [Link]

-

Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

-

Palladium(II) complexes bearing N,O-bidentate Schiff base ligands: Experimental, in-silico, antibacterial, and catalytic properties. Open Ukrainian Citation Index (OUCI). Available at: [Link]

-

PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

-

New activation methods used in green chemistry for the synthesis of high added value molecules. SpringerLink. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Available at: [Link]

-

Organometallic C-H Bond Activation: An Introduction. Department of Chemistry and Chemical Biology, Rutgers University. Available at: [Link]

-

Microwave-Assisted Copper-Catalyzed Coupling of Bromoalkynes and Sulfonamides: Rapid Synthesis of N-Sulfonyl Ynamides. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

The main mechanisms of C-H activation. YouTube. Available at: [Link]

-

Click Chemistry Under Microwave or Ultrasound Irradiation. Bentham Science Publisher. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Microwave‐Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous‐Flow Transformations. R Discovery. Available at: [Link]

-

Microwave‐Assisted Cu‐Catalyzed Organic Reactions. Request PDF on ResearchGate. Available at: [Link]

-

Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]

-

Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

-

Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. PMC. Available at: [Link]

-

Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry (RSC Publishing). Available at: [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Bentham Science. Available at: [Link]

-

Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

-

Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode. ScienceDirect. Available at: [Link]

-

Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available at: [Link]

-

Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

Sources

- 1. bspublications.net [bspublications.net]

- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 7. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety Considerations for Microwave Synthesis [cem.com]

- 9. bangor.ac.uk [bangor.ac.uk]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Introduction: The Challenge and Opportunity in Synthesizing Chiral Pyridines

An in-depth guide to the catalytic applications of chiral diamine derivatives, focusing on the enantioselective alkylation of 2-alkylpyridines, a methodology inspired by ligands related to (butan-2-yl)(2-methoxyethyl)amine.

Chiral pyridines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and as highly effective ligands in asymmetric catalysis.[1][2] Despite their importance, methods for their direct and efficient asymmetric synthesis have historically been limited. The α-position of 2-alkylpyridines is notoriously difficult to functionalize enantioselectively via direct deprotonation and alkylation, often requiring cumbersome multi-step sequences involving covalently attached chiral auxiliaries.[2]

A significant breakthrough in this area has been the development of non-covalent, "traceless" chiral auxiliaries. This guide focuses on a powerful methodology developed by the Zakarian group, which utilizes Chiral Lithium Amides (CLAs) to control the stereochemistry of alkylation reactions.[1][2] This approach is particularly relevant to derivatives of (butan-2-yl)(2-methoxyethyl)amine as the core technology employs a family of chiral diamine ligands, including analogues bearing alkoxy functional groups. The parent ligand, (R)-N,N'-bis((R)-1-phenylethyl)-1-phenyl-ethane-1,2-diamine, commonly abbreviated as (R)-1DA, serves as the cornerstone of this methodology.

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in applying this cutting-edge technique for the synthesis of enantioenriched 2-alkylpyridines.

Principle and Mechanism: Stereocontrol via Chiral Aggregate Formation

The success of this catalytic system hinges on the principle of substrate-catalyst aggregation. The chiral diamine ligand, such as (R)-1DA , reacts with n-butyllithium (n-BuLi) to form a Chiral Lithium Amide (CLA). This CLA then co-aggregates with the 2-alkylpyridine substrate and additional n-BuLi to form a well-defined, rigid, and chiral mixed aggregate.[1][2]

Causality of Experimental Steps:

-

Deprotonation: Within this chiral environment, the benzylic C-H bond of the 2-alkylpyridine is deprotonated by the lithium amide base, generating a lithiated pyridine species that remains tightly bound within the aggregate.

-

Stereochemical Shielding: The key to enantioselectivity is the steric environment created by the chiral ligand within the aggregate. The bulky groups of the ligand (e.g., phenyl and phenylethyl groups in (R)-1DA ) effectively shield one face of the planar, lithiated pyridine intermediate.

-

Directed Alkylation: Consequently, when an electrophile (e.g., benzyl bromide) is introduced, it can only approach from the less-hindered face, leading to the formation of one enantiomer of the product with high selectivity.[1]

-

Catalyst Regeneration: After the C-C bond formation, the product dissociates, and the chiral lithium amide is free to engage in another catalytic cycle. The chiral diamine itself is not consumed and can be recovered at the end of the reaction.[1]

The proposed catalytic cycle and the structure of the key intermediate are illustrated below.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for (Butan-2-yl)(2-methoxyethyl)amine

[1]

Executive Summary

You are encountering difficulty removing unreacted (butan-2-yl)(2-methoxyethyl)amine from your reaction mixture. This secondary amine presents a unique purification challenge due to its amphiphilic nature .[1] While the sec-butyl group provides lipophilicity, the methoxyethyl tail introduces significant water solubility and hydrogen-bonding capability, often leading to poor phase separation or "streaking" on silica.

This guide provides three validated workflows to remove this specific impurity, ranked by scalability and cost-effectiveness.

Impurity Profile

| Property | Value / Characteristic | Implication for Purification |

| Structure | Secondary Amine w/ Ether Tail | Moderate basicity; prone to H-bonding.[1] |

| Boiling Point | ~180–220°C (est.)[1][2] | Cannot be removed by standard rotary evaporation. High-vacuum distillation is required but often impractical for small scales.[1] |

| Solubility | High in Organic & Aqueous media | Risk: May partition into the aqueous layer or remain in the organic layer depending on pH and ionic strength. |

| Reactivity | Nucleophilic | Susceptible to electrophilic scavengers (Isocyanates, Anhydrides).[1][3] |

Module 1: Liquid-Liquid Extraction (The "pH Switch")[1]

Best For: Bulk removal (>1g scale) when your product is neutral or acidic .[1] Mechanism: Exploiting the basicity (pKa ~10) of the secondary amine to trap it in the aqueous phase.

The Protocol

-

Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Diethyl Ether). Avoid Ethyl Acetate if possible, as it can hydrolyze at extreme pH.

-

Acidic Wash (Protonation):

-

Wash the organic phase 3x with 1M HCl .

-

Chemistry: The amine is protonated to form the ammonium salt

. -

Critical Step: Due to the methoxy group, the salt may still have some organic solubility. Saturate the aqueous HCl layer with NaCl (Brine) to force the salt out of the organic phase ("Salting Out").

-

-

Validation: Check the organic layer by TLC.[1][4][5] The amine spot should be absent.

-

Recovery (Optional): If you need to recover the starting material, basify the combined aqueous washes to pH >12 with 5M NaOH and extract back into DCM.

Troubleshooting: "The Amine is Stuck in the Organic Layer"

If the amine persists after HCl washes, it is likely forming an ion pair or is too lipophilic.

-

Solution: Use the Copper(II) Sulfate Complexation method.[1]

Diagram 1: The pH Switch Logic Flow Visualizing the separation logic based on product nature.

Caption: Decision tree for selecting the correct extraction methodology based on product chemistry.

Module 2: Solid-Phase Scavenging (Precision Removal)

Best For: Late-stage purification, small scales (<500mg), or when your product is also an amine (tertiary).[1] Mechanism: Chemoselective covalent capture.[1] You will use a resin that reacts only with the secondary amine impurity, leaving your tertiary amine product untouched.

Recommended Resin: Polystyrene-Isocyanate (PS-NCO)[1]

-

Loading: Typically 1.0 – 1.5 mmol/g.[1]

-

Stoichiometry: Use 3 equivalents relative to the excess amine.

The Protocol

-

Solvent Selection: Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly necessary).[1]

-

Incubation: Add the PS-NCO resin.[1]

-

Agitation: Shake or stir gently (do not magnetic stir vigorously, as this grinds the resin) for 2–4 hours at room temperature.

-

Mechanism:[1] The secondary amine attacks the isocyanate to form an insoluble urea derivative.

-

-

Filtration: Filter the mixture through a fritted funnel or cotton plug.

-

Result: The filtrate contains your product; the impurity is trapped on the beads.

Diagram 2: Scavenger Resin Workflow The chemical transformation occurring on the solid support.

Caption: Flow of the chemical scavenging process using electrophilic resins.

Module 3: Chromatography (The "Nuclear Option")

Best For: Difficult separations where extraction fails and resins are unavailable.[1]

The Problem: Secondary amines interact strongly with the acidic silanols (

The Fix: Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc column. You must deactivate the silica.[9]

-

The Triethylamine (TEA) Method:

-

Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

-

Run the purification using solvents containing 0.5% TEA .

-

Note: TEA is volatile and can be removed under vacuum later, unlike the high-boiling impurity.

-

-

The Ammonia Method (DCM/MeOH):

-

If using DCM/Methanol gradients, use 7N Ammonia in Methanol instead of pure methanol.

-

Ratio: DCM : (7N

in MeOH).[1]

-

Frequently Asked Questions (FAQ)

Q: Can I just rotovap the amine off? A: No. With an estimated boiling point over 180°C, (butan-2-yl)(2-methoxyethyl)amine is effectively non-volatile under standard rotary evaporation conditions.[1] You would need a Kugelrohr distillation apparatus and high vacuum (<0.1 mmHg) to distill it, which risks decomposing your product.[1]

Q: I tried acid extraction, but I got an emulsion. Why? A: The "methoxyethyl" tail acts like a surfactant.

-

Fix 1: Add solid NaCl until the aqueous layer is saturated.

-

Fix 2: Filter the emulsion through a pad of Celite.

-

Fix 3: Add a small amount of Methanol to the organic layer to break surface tension.

Q: My product is also a secondary amine. How do I separate them? A: This is the most difficult scenario. Chemical differences are minimal.[1]

References

-

Frontier, A. (2023).[1] Workup for Removing Amines: The Copper Sulfate Method. University of Rochester, Not Voodoo.[1][7] Retrieved from [Link][1]

-

Biotage. (2023).[1][2][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][1]

-

Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for pKa and solubility principles).

Sources

- 1. 2-Butanamine, 2-methyl- (CAS 594-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Buy (butan-2-yl)(2-methoxyethyl)amine | 1019499-98-9 [smolecule.com]

- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biotage.com [biotage.com]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Workup [chem.rochester.edu]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. Chromatography [chem.rochester.edu]

Technical Support Note: Stability & Handling of (Butan-2-yl)(2-methoxyethyl)amine

The following guide is structured as a Technical Support Center entry, designed for immediate application by researchers and process chemists. It prioritizes actionable data, mechanistic understanding, and validated protocols.

Executive Summary

(Butan-2-yl)(2-methoxyethyl)amine (CAS: 1019499-98-9) is a secondary amine featuring a chiral sec-butyl group and a 2-methoxyethyl ether linkage.

-

Acidic Stability: High. The compound is stable in non-nucleophilic mineral acids (HCl, H₂SO₄) and organic acids (TFA, AcOH) at ambient temperatures.

-

Critical Incompatibilities: Strong nucleophilic acids (HI, HBr) at elevated temperatures and strong Lewis acids (BBr₃, AlCl₃).

-

Storage Form: The hydrochloride salt is the preferred storage form but is hygroscopic .

Chemical Stability Matrix

The following table summarizes the stability of (butan-2-yl)(2-methoxyethyl)amine under various acidic conditions commonly encountered in synthesis and purification.

| Condition | Stability Rating | Outcome / Risk | Mechanism |

| Dilute HCl / H₂SO₄ (aq) | ✅ Stable | Forms ammonium salt. Reversible upon basification. | Protonation of N (pKa ~10.5). Ether linkage remains intact. |

| TFA / DCM (1:1) | ✅ Stable | Forms trifluoroacetate salt. | Standard deprotection conditions; ether is stable. |

| HBr / HI (conc., Heat) | ❌ Unstable | Ether Cleavage. Forms alcohol/alkyl halide. | Acid-mediated Sₙ2 cleavage of the methoxy group. |

| Lewis Acids (e.g., BBr₃) | ❌ Unstable | Ether Cleavage / Complexation. | Boron coordinates to oxygen, facilitating C-O bond breaking. |

| Oxidizing Acids (HNO₃) | ⚠️ Caution | Potential N-oxidation or degradation. | Amine oxidation is possible; avoid strong oxidants. |

Mechanistic Insight: Why isn't it a Nitrogen Mustard?

Users often ask if this molecule poses the same stability risks as "nitrogen mustards" (β-haloamines) due to the structural similarity (N-C-C-X).

The Answer: Leaving Group Ability.

-

Nitrogen Mustards: Contain a halogen (Cl, Br) at the β-position. The nitrogen lone pair attacks the β-carbon, displacing the halogen to form a highly reactive aziridinium ion (electrophile).

-

2-Methoxyethylamines: The substituent is a methoxy group (-OMe). The methoxide ion (MeO⁻) is a terrible leaving group.

-

In Dilute Acid: The nitrogen is protonated (NH₂⁺), removing the lone pair necessary for intramolecular attack. The molecule is inert.

-

In Strong Nucleophilic Acid (HI): The ether oxygen is protonated (-OHMe⁺), turning it into a good leaving group. However, this leads to ether cleavage (forming the alcohol), not typically aziridinium formation.

-

Stability Pathway Diagram

The following diagram illustrates the divergent pathways between stability (HCl) and degradation (HI).

Figure 1: Reaction pathways in non-nucleophilic vs. nucleophilic acidic media.

Validated Protocol: Preparation of the Hydrochloride Salt

The free base is a liquid and prone to oxidation over time. Converting it to the hydrochloride salt is recommended for long-term storage.

Objective: Isolate the HCl salt as a solid without inducing hygroscopic "gumming."

Reagents

-

(Butan-2-yl)(2-methoxyethyl)amine (Free base)

-

Diethyl ether or MTBE (Anhydrous)

-

HCl (2.0 M or 4.0 M solution in Diethyl Ether or Dioxane)

-

Note: Do not use aqueous HCl if you want a solid precipitate immediately.

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 equivalent of the amine in 10 volumes of anhydrous diethyl ether (or MTBE) in a round-bottom flask. Cool to 0°C.

-

Acidification: Dropwise add 1.1 equivalents of HCl (in ether/dioxane) under nitrogen atmosphere.

-

Observation: A white precipitate should form immediately.

-

-

Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.

-

Isolation:

-